molecular formula C9H14N4O B7943186 6-isobutyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one

6-isobutyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B7943186
M. Wt: 194.23 g/mol
InChI Key: NHVRXIOQJXUVTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-isobutyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that belongs to the class of triazolopyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-isobutyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with nitriles in the presence of a catalyst such as CuO_x_–ZnO/Al_2O_3–TiO_2 . Another approach is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers like NaOCl, Pb(OAc)_4, or MnO_2 .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

6-isobutyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like MnO_2.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: MnO_2, NaOCl, Pb(OAc)_4

    Reduction: Common reducing agents like NaBH_4

    Substitution: Nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-isobutyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one is unique due to its specific structural features and the range of biological activities it exhibits

Properties

IUPAC Name

6-(2-methylpropyl)-6,7-dihydro-5H-triazolo[1,5-a]pyrazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-6(2)3-7-5-13-8(4-10-12-13)9(14)11-7/h4,6-7H,3,5H2,1-2H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVRXIOQJXUVTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN2C(=CN=N2)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.